molecular formula C9H12F3N3O2 B8045067 Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8045067
M. Wt: 251.21 g/mol
InChI Key: FVFOEBYEPBILPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H12F3N3O2 and a molecular weight of 251.21 g/mol. This compound is characterized by its pyrazole ring structure, which is substituted with an amino group, a trifluoropropyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as ethyl acetoacetate and hydrazine.

  • Formation of Pyrazole Ring: The starting materials undergo a condensation reaction to form the pyrazole ring.

  • Introduction of Trifluoropropyl Group: The trifluoropropyl group is introduced through a nucleophilic substitution reaction.

  • Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The trifluoropropyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interaction of trifluoropropyl groups with biological molecules.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

  • Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate

  • Ethyl 5-amino-1-(4,4,4-trifluorobutyl)-1H-pyrazole-4-carboxylate

These compounds share the pyrazole core structure but differ in the length and position of the trifluoropropyl group. This compound is unique due to its specific trifluoropropyl group placement and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-amino-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c1-2-17-8(16)6-5-14-15(7(6)13)4-3-9(10,11)12/h5H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFOEBYEPBILPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.